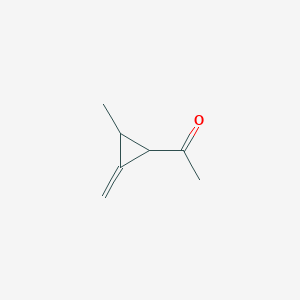
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and a methylene group, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-pentanone with sodium hydroxide, followed by a series of distillations and extractions . Another method includes the preparation from 1-chloro-4-pentanone and potassium hydroxide, yielding the desired ketone in high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous reactors and advanced separation techniques to isolate the product efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents to form intermediate species that further react to yield the final products . The exact mechanism can vary depending on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl methyl ketone
- Methyl ethyl ketone
- Acetylcyclopropane
Uniqueness
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other ketones may not be suitable .
Properties
CAS No. |
156541-80-9 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-(2-methyl-3-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-4-5(2)7(4)6(3)8/h5,7H,1H2,2-3H3 |
InChI Key |
RRMPJOGQLZZBFN-UHFFFAOYSA-N |
SMILES |
CC1C(C1=C)C(=O)C |
Canonical SMILES |
CC1C(C1=C)C(=O)C |
Synonyms |
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















